molecular formula C6H4BBrF3K B1360434 Potassium 4-bromophenyltrifluoroborate CAS No. 374564-35-9

Potassium 4-bromophenyltrifluoroborate

Cat. No. B1360434
M. Wt: 262.91 g/mol
InChI Key: YTSKPQQWISZEQO-UHFFFAOYSA-N
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Description

Potassium 4-bromophenyltrifluoroborate is a chemical compound with the linear formula BrC6H4BF3K . It has a molecular weight of 262.90 . It is used as a potent boronic acid surrogate in Suzuki-Miyaura Cross-Coupling reactions .


Synthesis Analysis

Potassium 4-bromophenyltrifluoroborate can be synthesized from 4-Bromophenylboronic acid . The synthesis process involves the use of potassium hydrogenfluoride in methanol and water at 0°C for 0.5 hours .


Molecular Structure Analysis

The molecular structure of Potassium 4-bromophenyltrifluoroborate is represented by the SMILES string [K+].F [B-] (F) (F)c1ccc (Br)cc1 . The InChI key for this compound is YTSKPQQWISZEQO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Potassium 4-bromophenyltrifluoroborate is used as a potent boronic acid surrogate in Suzuki-Miyaura Cross-Coupling reactions . It is also used in the formation of rapid, chemoselective amide bonds with hydroxylamines .


Physical And Chemical Properties Analysis

Potassium 4-bromophenyltrifluoroborate appears as a white to almost white powder or crystal . It has a melting point of over 300°C . It is soluble in water .

Scientific Research Applications

Synthesis and Functionalization

Potassium 4-bromophenyltrifluoroborate plays a significant role in organic synthesis. Molander and Ham (2006) demonstrated its use in the preparation of potassium bromo- and iodomethyltrifluoroborates, essential in creating functionalized organotrifluoroborates via nucleophilic substitution. This method opens avenues for synthesizing diverse organic compounds (Molander & Ham, 2006).

Catalysis and Cross-Coupling Reactions

The compound is instrumental in cross-coupling reactions. Alacid and Nájera (2008) illustrated its application in cross-coupling with organic chlorides, catalyzed by an oxime-derived palladacycle, leading to the formation of biphenyls and other complex structures under phosphine-free conditions (Alacid & Nájera, 2008). Additionally, Alacid and Nájera (2009) expanded on this by demonstrating the compound's role in palladium-catalyzed cross-coupling with aryl and heteroaryl bromides, enabling the production of styrenes and alkenylbenzenes (Alacid & Nájera, 2009).

Linchpin Synthons

Molander and Ellis (2006) explored the use of potassium bromophenyl trifluoroborates as linchpin synthons, demonstrating their effectiveness in lithium-halogen exchange reactions. This method is crucial for synthesizing alcohols from aldehydes or ketones (Molander & Ellis, 2006).

Asymmetric 1,4-Additions in Catalysis

Pucheault, Darses, and Genêt (2002) highlighted the application of potassium organotrifluoroborates, including potassium 4-bromophenyltrifluoroborate, in asymmetric 1,4-additions to enones. These reactions, catalyzed by rhodium complexes, produce high yields and enantioselectivities, demonstrating the compound's significance in stereoselective synthesis (Pucheault, Darses, & Genêt, 2002).

Sequential Suzuki-Miyaura Reactions

Li et al. (2018) utilized potassium bromophenyltrifluoroborate in a one-pot protocol for synthesizing unsymmetrical terphenyls. This approach leverages the compound's reactivity in sequential Suzuki-Miyaura reactions, proving its utility in creating complex organic architectures (Li et al., 2018).

CO2 Transport Facilitation

Lee and Kang (2021) demonstrated an innovative application by incorporating potassium tetrafluoroborate into a polymer electrolyte membrane. This study revealed the compound's potential in enhancing CO2 transport, showing its relevance in environmental and material science research (Lee & Kang, 2021).

Safety And Hazards

Potassium 4-bromophenyltrifluoroborate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with the skin or eyes, wash thoroughly with plenty of soap and water .

properties

IUPAC Name

potassium;(4-bromophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF3.K/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSKPQQWISZEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635486
Record name Potassium (4-bromophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 4-bromophenyltrifluoroborate

CAS RN

374564-35-9
Record name Potassium (4-bromophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 4-bromophenyltrifluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
DS Kim, K Bolla, S Lee, J Ham - Tetrahedron, 2011 - Elsevier
… Although the desired compounds were obtained in the lithium–halogen exchange reaction using potassium 4-bromophenyltrifluoroborate as a starting material (Scheme 1, Eq. 1), 7 all …
Number of citations: 16 www.sciencedirect.com
K Bolla, T Kim, JH Song, S Lee, J Ham - Tetrahedron, 2011 - Elsevier
… A solution of potassium 4-bromophenyltrifluoroborate (65.7 mg, 0.25 mmol), NaN 3 (16.2 mg, 0.25 mmol), CuBr (3.6 mg, 10 mol %), Cs 2 CO 3 (81.4 mg, 0.25 mmol), and N,N′-…
Number of citations: 12 www.sciencedirect.com
X Li, C Liu, L Wang, Q Ye, X Jin, Z Jin - Organic & Biomolecular …, 2018 - pubs.rsc.org
… Based on the above results, we tried to use potassium 4-bromophenyltrifluoroborate as a building block to carry out one-pot double SM reactions with the aid of stepwise addition of …
Number of citations: 8 pubs.rsc.org
PJ Lindsay-Scott, A Clarke, J Richardson - Organic letters, 2015 - ACS Publications
… While both fluoro- (8a, 61% yield) and chloro-substitution (8b, 83% yield) were tolerated in the 4-position, the corresponding coupling with potassium 4-bromophenyltrifluoroborate did …
Number of citations: 39 pubs.acs.org
SNS Vasconcelos, KA Meissner, WR Ferraz… - Future Medicinal …, 2019 - Future Science
… The reaction between IGT 5 with potassium 4-bromophenyltrifluoroborate resulted in the … product between 6d and potassium 4-bromophenyltrifluoroborate. This occurred because of the …
Number of citations: 16 www.future-science.com
T Gendrineau, JP Genet, S Darses - Organic Letters, 2010 - ACS Publications
… Interestingly, potassium 4-bromophenyltrifluoroborate also underwent 1,4-addition to 1a, affording highly functionalized substrate 3ah, that can be further functionalized either by 1,4-…
Number of citations: 37 pubs.acs.org
JL Yates, BL Thompson, EP Korchemniy… - …, 2022 - ACS Publications
This contribution describes the one-pot conversion of potassium organotrifluoroborates (KRBF 3 s) to their respective metal monoorganoborohydrides (MRBH 3 s), followed by in situ …
Number of citations: 2 pubs.acs.org
J Suzuki, M Tanigawa, S Inagi… - ChemElectroChem, 2016 - Wiley Online Library
… n-Hexylboronic acid (2), potassium phenethyltrifluoroborate (4 a), potassium phenyltrifluoroborate (5 a), potassium p-tolyltrifluoroborate (5 b), potassium 4-bromophenyltrifluoroborate (5 …
DE Petrillo - 2008 - search.proquest.com
Potassium organotrifluoroborates have emerged as extremely versatile reagents in synthesis. They exhibit increased chemical and physical stability compared with other organometallic …
Number of citations: 2 search.proquest.com
JR White - 2011 - core.ac.uk
… Furthermore, in some cases they are tolerant of strong nucleophiles to such an extent that substrates such as potassium 4-bromophenyltrifluoroborate can successfully be used in lithium…
Number of citations: 4 core.ac.uk

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